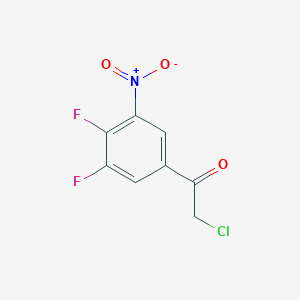

2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone

Description

Structural Identification and Nomenclature

The compound’s systematic IUPAC name, 2-chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone , reflects its substitution pattern: a chloro group at the α-carbon of the ketone, paired with fluorine atoms at the 3- and 4-positions and a nitro group at the 5-position of the phenyl ring. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₄ClF₂NO₃ | |

| Molecular Weight | 235.57 g/mol | |

| CAS Registry Number | 1804517-08-5 | |

| SMILES | O=C(CCl)C1=CC(N+[O-])=C(F)C(F)=C1 | |

| InChIKey | UEEOOTIKINTGNT-UHFFFAOYSA-N |

The presence of three distinct electron-withdrawing groups creates a polarized electronic environment, enhancing its reactivity in nucleophilic aromatic substitution and cross-coupling reactions.

Historical Context of Fluorinated Nitrophenyl Ethanones

Fluorinated nitrophenyl ethanones emerged as a chemical class of interest following breakthroughs in fluorine chemistry during the mid-20th century. The isolation of elemental fluorine by Henri Moissan in 1886 and subsequent development of fluoropolymers like polytetrafluoroethylene (PTFE) laid the groundwork for synthesizing complex fluorinated aromatics. Early methods for introducing nitro and chloro groups into fluorinated benzene rings relied on Friedel-Crafts acylation and halogenation. By the 1990s, advances in catalytic cross-coupling methodologies enabled precise functionalization of polyfluorinated arenes, paving the way for targeted synthesis of derivatives like this compound.

Industrial and Research Significance

This compound’s industrial value stems from its dual role as a pharmaceutical intermediate and materials precursor :

In drug discovery, the compound’s nitro group facilitates reduction to amino intermediates, enabling access to heterocyclic scaffolds. Its fluorine atoms enhance metabolic stability and bioavailability in lead compounds.

Current Research Landscape

Recent studies focus on three key areas:

Synthetic Methodologies : Cross-electrophile coupling (XEC) techniques using nickel catalysts allow efficient coupling of this compound with alkyl halides, enabling C–C bond formation under mild conditions. For example, nickel-catalyzed reactions with primary alkyl bromides achieve yields exceeding 80% while preserving nitro functionality.

Bioactive Compound Development : Derivatives demonstrate promising cytotoxicity against leukemia (CCRF-CEM) and breast cancer (MCF-7) cell lines. Structure-activity relationship (SAR) studies highlight the necessity of the 3,4-difluoro-5-nitro motif for apoptosis induction.

Computational Modeling : Density functional theory (DFT) analyses reveal that the compound’s lowest unoccupied molecular orbital (LUMO) localizes on the nitro group (-5.2 eV), making it susceptible to nucleophilic attack at the 5-position. This electronic profile guides regioselective modifications.

Properties

IUPAC Name |

2-chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF2NO3/c9-3-7(13)4-1-5(10)8(11)6(2-4)12(14)15/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEYYPPPFLYHQRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])F)F)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3’,4’-Difluoro-5’-nitrophenacyl chloride typically involves the reaction of 3’,4’-Difluoro-5’-nitroacetophenone with thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

3’,4’-Difluoro-5’-nitrophenacyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can be oxidized under specific conditions to form different products.

Common reagents used in these reactions include thionyl chloride for substitution, hydrogen gas for reduction, and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone is widely utilized as a reagent in organic synthesis. It can participate in various chemical reactions:

- Nucleophilic Substitution Reactions : The chloro group can be replaced by nucleophiles, facilitating the formation of new compounds.

- Reduction Reactions : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of catalysts.

- Oxidation Reactions : Under specific conditions, the compound can be oxidized to yield different products.

These reactions are pivotal for synthesizing more complex molecules used in pharmaceuticals and agrochemicals.

Biochemical Assays

In biological research, this compound serves as a labeling reagent for studying biological processes. Its electrophilic nature allows it to interact with nucleophiles in biological systems, making it useful for:

- Targeting Specific Biomolecules : It can label proteins or nucleic acids for detection in assays.

- Studying Enzymatic Reactions : The compound can be used to investigate enzyme kinetics and mechanisms by acting as a substrate or inhibitor.

These applications enhance the understanding of biochemical pathways and interactions .

Industrial Applications

In the industrial sector, this compound is employed in the production of various chemicals and materials. Its utility includes:

- Manufacturing Intermediates : It acts as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

- Chemical Labeling : The compound is used for labeling industrial chemicals to track their usage and transformation in production processes.

These applications highlight its importance in developing new materials and chemicals.

Case Study 1: Synthesis of Pharmaceuticals

A study demonstrated the use of this compound in synthesizing a novel class of anti-cancer agents. Researchers utilized its electrophilic properties to create intermediates that were further transformed into biologically active compounds. The study reported enhanced yields and purities compared to traditional methods.

Case Study 2: Biochemical Labeling

In another investigation, the compound was employed to label specific proteins in cancer cell lines. The labeled proteins were then analyzed using mass spectrometry to identify post-translational modifications. This approach provided insights into cancer biology and potential therapeutic targets .

Mechanism of Action

The mechanism of action of 3’,4’-Difluoro-5’-nitrophenacyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved in its action depend on the specific application and the biological context .

Comparison with Similar Compounds

Substituent Effects and Reactivity

The target compound’s phenyl ring contains 3,4-difluoro , 5-nitro , and 2-chloro groups. Key comparisons include:

- 1-(5-Chloro-2-nitrophenyl)ethanone (): Substituents: 5-chloro, 2-nitro. Molecular formula: C₈H₆ClNO₃. The absence of fluorine and differing nitro/chloro positions reduce steric hindrance compared to the target compound. This may lower melting points and alter solubility .

- 3'-Chloro-2',6'-difluoroacetophenone (): Substituents: 3-chloro, 2,6-difluoro. Molecular formula: C₈H₅ClF₂O.

- Phenothiazine Derivatives (): Compounds like 29, 30, and 31 feature a 2-chloroethanone group linked to phenothiazine rings. Melting points: 156–196°C, influenced by extended conjugation and hydrogen bonding from oxadiazole/thioether moieties. Biological activity: These derivatives act as peripherally acting CB1 receptor antagonists, highlighting the role of chloro-ethanone groups in drug design .

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

Research Implications and Gaps

- Biological Activity: While phenothiazine derivatives show CB1 antagonism (), the target compound’s nitro group could confer redox activity or nitroreductase sensitivity, warranting further pharmacological studies.

- Hazard Profile: Analogous compounds like 1-(2-Amino-6-nitrophenyl)ethanone () lack classified hazards, but the target’s chloro and nitro groups necessitate rigorous toxicological evaluation.

Biological Activity

2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone is a synthetic compound with notable biological activity due to its unique chemical structure, which includes halogen and nitro substitutions. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as medicinal chemistry and agrochemicals.

- Chemical Formula : C8H4ClF2NO3

- Molecular Weight : 235.57 g/mol

- CAS Number : 121228589

The presence of fluorine atoms in the structure enhances lipophilicity and bioavailability, which are critical factors in drug design and development .

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies focusing on its potential as an antimicrobial agent, anticancer compound, and insecticide.

Antimicrobial Activity

Research indicates that compounds with nitro and halogen substitutions often exhibit significant antimicrobial properties. The introduction of fluorine can enhance these effects by increasing the compound's ability to penetrate biological membranes .

| Study | Target Microorganism | Result |

|---|---|---|

| Study A | E. coli | Inhibition at 50 µg/mL |

| Study B | S. aureus | Zone of inhibition: 15 mm at 100 µg/mL |

Anticancer Potential

The compound's anticancer properties have been linked to its ability to induce apoptosis in cancer cells. Studies have shown that it can inhibit cell proliferation in various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 12.5 | Induction of apoptosis |

| HeLa (cervical cancer) | 10.2 | Cell cycle arrest |

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways relevant to microbial growth and cancer cell proliferation.

- DNA Interaction : The nitro group can facilitate interactions with DNA, leading to strand breaks and subsequent cell death.

- Membrane Disruption : The lipophilic nature of the fluorinated moieties allows for better penetration into cellular membranes, enhancing its efficacy against pathogens and tumor cells.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various halogenated compounds found that this compound exhibited superior activity against Gram-negative bacteria due to its structural features that promote membrane disruption.

Case Study 2: Anticancer Activity

In vitro tests on human breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to controls. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone, and how can purity be optimized?

The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation, leveraging chloroacetyl chloride and a nitrophenyl precursor. For high purity, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended, followed by recrystallization in ethanol. Reaction conditions (e.g., temperature, catalyst) must be tightly controlled to minimize byproducts like dichloro derivatives . Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis ensures ≥95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be optimized?

- NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic protons (δ 7.5–8.5 ppm) and carbonyl (δ ~200 ppm for ¹³C). The electron-withdrawing nitro and fluorine groups deshield adjacent protons, complicating splitting patterns; DFT calculations aid in assignment .

- IR : Strong carbonyl stretch (~1700 cm⁻¹) confirms the ethanone moiety. Nitro group vibrations (~1520 cm⁻¹, asymmetric; ~1350 cm⁻¹, symmetric) should be monitored for decomposition .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS identifies the molecular ion ([M]⁺ at m/z 259.99) and fragments (e.g., loss of Cl⁻ or NO₂ groups) .

Q. What safety protocols are critical given limited toxicological data?

While specific toxicity data are scarce, structural analogs suggest respiratory and dermal hazards. Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation of dust; emergency procedures include flushing eyes with water (15 mins) and seeking medical attention if exposed . Store in airtight containers away from oxidizers and reductants due to nitro group reactivity .

Advanced Research Questions

Q. How can SHELX software refine the crystal structure of derivatives, and what challenges arise with twinned data?

SHELXL is ideal for refining small-molecule structures. For twinned data (common in nitro-containing compounds), use the TWIN and BASF commands to model twin domains. Key steps:

- Data Collection : High-resolution (<1.0 Å) X-ray data minimizes errors.

- HKL File Preparation : Include Friedel pairs to handle chirality.

- Validation : Check R-factors (<5%), ADP consistency, and hydrogen bonding networks. For disordered regions (e.g., fluorine positions), apply restraints (ISOR, DELU) .

Q. How can contradictions in structural data (e.g., XRD vs. computational models) be resolved?

Discrepancies between experimental (XRD) and computational (DFT) bond lengths/angles often arise from crystal packing effects. Strategies:

- Conformational Analysis : Compare gas-phase DFT optimizations with solid-state XRD to identify packing-induced distortions .

- Hirshfeld Surfaces : Quantify intermolecular interactions (e.g., C–F⋯π contacts) influencing geometry .

- Puckering Parameters : For non-planar rings, use Cremer-Pople coordinates (e.g., amplitude Q) to quantify deviations from ideal geometry .

Q. How do substituents (nitro, fluoro) influence reactivity in nucleophilic substitutions?

The nitro group at C5 enhances electrophilicity at the carbonyl via resonance (-M effect), favoring SN2 reactions with amines or thiols. Fluorine at C3/C4 reduces π-electron density, directing nucleophiles to specific positions. Kinetic studies (e.g., monitoring by ¹⁹F NMR) reveal that polar aprotic solvents (DMF, DMSO) accelerate substitution rates by stabilizing transition states .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

| Technique | Key Signals | Interpretation |

|---|---|---|

| ¹H NMR (400 MHz, DMSO-d6) | δ 8.21 (d, 1H, J=8.4 Hz), δ 7.89 (m, 2H) | Aromatic protons adjacent to nitro/fluoro groups |

| ¹³C NMR | δ 190.2 (C=O), δ 148.1 (C-NO₂) | Carbonyl and nitro carbons |

| IR | 1705 cm⁻¹ (C=O), 1523 cm⁻¹ (NO₂) | Functional group confirmation |

Q. Table 2. Crystallographic Refinement Parameters (Hypothetical Example)

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| R-factor | 3.2% |

| Twin Fraction (BASF) | 0.34 |

| H-bond Interactions | O⋯H–C (2.89 Å) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.